4-Bromobenzenesulfonyl chloride

Catalog No.
S661022
CAS No.
98-58-8
M.F
C6H4BrClO2S
M. Wt
255.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobenzenesulfonyl chloride

CAS Number

98-58-8

Product Name

4-Bromobenzenesulfonyl chloride

IUPAC Name

4-bromobenzenesulfonyl chloride

Molecular Formula

C6H4BrClO2S

Molecular Weight

255.52 g/mol

InChI

InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H

InChI Key

KMMHZIBWCXYAAH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)Br

Synonyms

p-Bromobenzenesulfonyl Chloride; (4-Bromophenyl)chlorosulfone; 4-Bromobenzene-1-sulfonyl Chloride; 4-Bromophenylsulfonyl Chloride; 4’-Bromobenzenesulfonyl Chloride; Brosyl Chloride; NSC 4506; p-Bromophenylsulfonyl Chloride; p-Brosyl Chloride;

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)Br

The exact mass of the compound 4-Bromobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4506. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromobenzenesulfonyl chloride (brosyl chloride, CAS 98-58-8) is a highly reactive, bifunctional sulfonylating agent primarily used to convert alcohols into brosylate leaving groups and amines into sulfonamides. In industrial and laboratory procurement, it serves as an upgraded alternative to standard sulfonyl chlorides, offering both enhanced electrophilicity at the sulfur center and a para-bromine handle for downstream transition-metal-catalyzed functionalization. Its physical form as a stable solid ensures reliable handling and predictable stoichiometry in complex synthetic workflows [1].

Procuring p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride) as generic substitutes for brosyl chloride often leads to synthetic dead ends in demanding applications. Tosylates exhibit significantly lower leaving group ability, which can stall nucleophilic displacements on sterically hindered substrates. Furthermore, both tosyl and mesyl groups lack an active halogen handle, rendering them inert to late-stage palladium-catalyzed cross-coupling. Attempting to use these cheaper alternatives in library synthesis or structural elucidation workflows typically results in failed functionalization or the inability to obtain high-quality X-ray diffraction data due to the absence of a heavy atom [1].

Enhanced Leaving Group Kinetics in Nucleophilic Substitution

In comparative solvolysis and nucleophilic substitution (SN2) models, the brosylate group demonstrates significantly enhanced reactivity compared to standard sulfonates. Quantitative kinetic profiling establishes the relative leaving group ability of brosylate at 2.62, compared to 1.00 for mesylate and 0.70 for tosylate. This translates to a roughly 3.7-fold increase in displacement rate for brosylates over tosylates, driven by the strong electron-withdrawing inductive effect of the para-bromine atom which stabilizes the departing sulfonate anion [1].

Evidence DimensionRelative leaving group ability (k_rel) in substitution reactions
Target Compound DataBrosylate (from 4-bromobenzenesulfonyl chloride): k_rel = 2.62
Comparator Or BaselineTosylate (from p-toluenesulfonyl chloride): k_rel = 0.70; Mesylate: k_rel = 1.00
Quantified Difference~3.7x faster displacement rate vs. tosylate
ConditionsStandardized SN2 kinetic profiling models

Procuring brosyl chloride over tosyl chloride is critical for driving nucleophilic substitutions to completion on sterically hindered or electronically deactivated substrates.

Orthogonal Functionalization via Palladium-Catalyzed Cross-Coupling

Unlike tosyl or mesyl derivatives, compounds formed from 4-bromobenzenesulfonyl chloride retain a reactive aryl bromide moiety. This allows the brosyl group to serve a dual purpose: first as a protecting group or structural linker, and second as a direct coupling partner in Suzuki-Miyaura or Buchwald-Hartwig reactions. Tosyl chloride, possessing an inert para-methyl group, cannot undergo these late-stage arylation processes, making brosyl chloride structurally suited for divergent synthesis of substituted sulfonamide libraries [1].

Evidence DimensionSuitability for downstream Pd-catalyzed arylation
Target Compound DataPara-bromine allows direct Suzuki/Heck cross-coupling after sulfonylation
Comparator Or BaselineTosyl chloride / Mesyl chloride (Inert to Pd-catalyzed cross-coupling)
Quantified DifferenceEnables multi-step orthogonal functionalization vs. dead-end protection
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., with boronic acids)

Buyers designing sulfonamide-based drug libraries must select brosyl chloride to enable late-stage structural diversification that is impossible with tosyl chloride.

Heavy-Atom Phasing for X-Ray Crystallographic Elucidation

Derivatization of complex, non-crystalline natural products or chiral intermediates with 4-bromobenzenesulfonyl chloride reliably yields highly crystalline brosylates or brosylamides. More importantly, the incorporation of the heavy bromine atom provides a strong anomalous dispersion signal essential for solving the phase problem in X-ray crystallography and determining absolute stereochemistry. Tosylates, while often crystalline, lack a sufficiently heavy atom to guarantee unambiguous phase determination in challenging structural cases[1].

Evidence DimensionAnomalous dispersion signal for X-ray phasing
Target Compound DataBromine atom provides strong anomalous scattering
Comparator Or BaselineTosyl chloride (Lacks heavy atom, relies solely on sulfur)
Quantified DifferenceSignificantly higher probability of successful absolute configuration determination
ConditionsSingle-crystal X-ray diffraction of derivatized natural products or chiral APIs

Analytical and structural biology labs should procure brosyl chloride to maximize the success rate of absolute stereochemical determination via X-ray diffraction.

Derivatization of Hindered Alcohols for Difficult Substitutions

Because brosylates solvolyze and undergo SN2 displacement nearly 3.7 times faster than tosylates, 4-bromobenzenesulfonyl chloride is a highly effective reagent for activating sterically hindered or unreactive secondary alcohols. It ensures higher yields and shorter reaction times in complex total synthesis workflows where standard mesylation or tosylation fails [1].

Divergent Synthesis of Sulfonamide Drug Libraries

In medicinal chemistry, 4-bromobenzenesulfonyl chloride is used to generate core sulfonamide scaffolds that can subsequently be diversified. The para-bromine atom acts as a built-in handle for Suzuki-Miyaura cross-coupling, allowing researchers to quickly synthesize a wide array of biaryl sulfonamides from a single brosylated precursor, a strategy impossible with tosyl chloride [2].

Crystallographic Derivatization of Chiral Intermediates

For analytical laboratories tasked with determining the absolute configuration of novel chiral APIs or natural products, reacting the target with 4-bromobenzenesulfonyl chloride generates heavy-atom-containing derivatives. The resulting brosylates typically exhibit excellent crystallinity and provide the necessary anomalous dispersion data for definitive X-ray structural elucidation [3].

XLogP3

2.8

Melting Point

76.0 °C

UNII

C6347T8FP1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

98-58-8

Wikipedia

P-bromobenzenesulfonyl chloride

General Manufacturing Information

Benzenesulfonyl chloride, 4-bromo-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types